Cas no 2901109-35-9 (1-(3-(BenZyloxy)-2-bromo-6-fluorophenyl)-2-methylpropan-1-ol)

1-(3-(Benzyloxy)-2-bromo-6-fluorophenyl)-2-methylpropan-1-ol is a brominated and fluorinated aromatic compound featuring a benzyl ether and a secondary alcohol functional group. Its structural complexity, including the presence of halogen substituents and a sterically hindered alcohol, makes it a valuable intermediate in synthetic organic chemistry, particularly for pharmaceutical and agrochemical applications. The bromine and fluorine atoms enhance reactivity for further functionalization, while the benzyloxy group offers selective deprotection potential. The secondary alcohol moiety provides a handle for derivatization, enabling the synthesis of more complex architectures. This compound's well-defined reactivity profile and stability under controlled conditions make it suitable for use in multi-step synthetic routes.
1-(3-(BenZyloxy)-2-bromo-6-fluorophenyl)-2-methylpropan-1-ol structure
2901109-35-9 structure
Product Name:1-(3-(BenZyloxy)-2-bromo-6-fluorophenyl)-2-methylpropan-1-ol
CAS No:2901109-35-9
MF:C17H18BrFO2
MW:353.226027965546
CID:6796362
PubChem ID:171366462
Update Time:2025-05-25

1-(3-(BenZyloxy)-2-bromo-6-fluorophenyl)-2-methylpropan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 1-(3-(BenZyloxy)-2-bromo-6-fluorophenyl)-2-methylpropan-1-ol
    • MFCD34783476
    • 2901109-35-9
    • Inchi: 1S/C17H18BrFO2/c1-11(2)17(20)15-13(19)8-9-14(16(15)18)21-10-12-6-4-3-5-7-12/h3-9,11,17,20H,10H2,1-2H3
    • InChI Key: JWFQGRMZZJZOHX-UHFFFAOYSA-N
    • SMILES: BrC1C(=CC=C(C=1C(C(C)C)O)F)OCC1C=CC=CC=1

Computed Properties

  • Exact Mass: 352.04742g/mol
  • Monoisotopic Mass: 352.04742g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 5
  • Complexity: 307
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.7
  • Topological Polar Surface Area: 29.5Ų

1-(3-(BenZyloxy)-2-bromo-6-fluorophenyl)-2-methylpropan-1-ol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
abcr
AB602740-250mg
1-(3-(Benzyloxy)-2-bromo-6-fluorophenyl)-2-methylpropan-1-ol; .
2901109-35-9
250mg
€355.80 2024-07-19
abcr
AB602740-1g
1-(3-(Benzyloxy)-2-bromo-6-fluorophenyl)-2-methylpropan-1-ol; .
2901109-35-9
1g
€659.60 2024-07-19
abcr
AB602740-5g
1-(3-(Benzyloxy)-2-bromo-6-fluorophenyl)-2-methylpropan-1-ol; .
2901109-35-9
5g
€2218.40 2024-07-19

Additional information on 1-(3-(BenZyloxy)-2-bromo-6-fluorophenyl)-2-methylpropan-1-ol

Chemical Profile of 1-(3-(BenZyloxy)-2-bromo-6-fluorophenyl)-2-methylpropan-1-ol (CAS No. 2901109-35-9)

1-(3-(BenZyloxy)-2-bromo-6-fluorophenyl)-2-methylpropan-1-ol, identified by its CAS number 2901109-35-9, is a specialized organic compound that has garnered attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound belongs to a class of molecules that exhibit potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents. The presence of multiple substituents, including a benzyloxy group, a bromo atom, and a fluorine atom, contributes to its distinct chemical behavior and reactivity, making it a subject of interest for synthetic chemists and biologists.

The structural framework of 1-(3-(BenZyloxy)-2-bromo-6-fluorophenyl)-2-methylpropan-1-ol incorporates several key functional groups that are strategically positioned to influence its interactions with biological targets. The benzyloxy moiety, attached to a phenyl ring, often serves as a protecting group or a bioisostere in drug design, enhancing solubility and metabolic stability. Meanwhile, the bromo substituent at the 2-position of the phenyl ring introduces electrophilic characteristics, facilitating further derivatization through cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings. The fluorine atom at the 6-position is known for its ability to modulate pharmacokinetic properties, including metabolic stability and binding affinity, which are critical factors in drug development.

In recent years, there has been significant research interest in fluorinated aromatic compounds due to their pronounced effects on molecular interactions and pharmacological activity. The incorporation of fluorine into drug candidates has been shown to improve their bioavailability and resistance to enzymatic degradation. For instance, fluorinated analogs of existing drugs have demonstrated enhanced binding affinity to target proteins, leading to more potent therapeutic effects. The compound 1-(3-(BenZyloxy)-2-bromo-6-fluorophenyl)-2-methylpropan-1-ol aligns with this trend, as its fluorine-containing structure suggests potential for developing next-generation pharmaceuticals with improved efficacy and reduced side effects.

The benzyloxy group in this molecule also plays a crucial role in its chemical behavior. This moiety can participate in various transformations, including nucleophilic substitution reactions, which are commonly employed in medicinal chemistry to introduce new functional groups or modify existing ones. Additionally, the presence of both bromo and fluoro substituents on the same aromatic ring creates opportunities for multi-step synthetic strategies that can be tailored to specific pharmacological needs. Such structural features make 1-(3-(BenZyloxy)-2-bromo-6-fluorophenyl)-2-methylpropan-1-ol a versatile building block for constructing more complex drug molecules.

Current research in the field of drug discovery increasingly emphasizes the importance of computational modeling and high-throughput screening to identify promising candidates early in the development process. Compounds like 1-(3-(BenZyloxy)-2-bromo-6-fluorophenyl)-2-methylpropan-1-ol are often screened using virtual docking studies to predict their binding modes to biological targets such as enzymes and receptors. These studies help researchers optimize the compound's structure for better interaction with the target site, thereby increasing its therapeutic potential. The combination of experimental synthesis and computational analysis provides a powerful approach to accelerate the discovery of novel drugs.

Another area of interest is the exploration of derivatives of this compound that may exhibit enhanced pharmacological properties. By modifying one or more of its substituents—such as replacing the bromo group with another halogen or introducing additional functional groups—the chemical library can be expanded to include compounds with tailored characteristics. Such modifications can lead to improved solubility, bioavailability, or target specificity. For example, replacing the bromo atom with an iodine atom might facilitate different types of cross-coupling reactions while maintaining similar overall pharmacological profiles.

The synthesis of 1-(3-(BenZyloxy)-2-bromo-6-fluorophenyl)-2-methylpropan-1-ol involves multiple steps that require careful optimization to ensure high yield and purity. Common synthetic routes include halogenation reactions followed by nucleophilic substitution with benzyl alcohol derivatives. Advanced techniques such as transition-metal-catalyzed cross-coupling reactions can also be employed to construct the desired aromatic core efficiently. The choice of synthetic strategy depends on factors such as cost-effectiveness, scalability, and environmental considerations, all of which are critical in industrial settings.

In addition to its pharmaceutical applications, this compound may find utility in other areas such as materials science or agrochemicals. For instance, fluorinated aromatic compounds are often used as intermediates in the synthesis of advanced materials due to their stability and electronic properties. Similarly, they can serve as precursors for developing new pesticides or herbicides that exhibit improved efficacy against resistant strains of pests.

Regulatory considerations also play a significant role in the development and commercialization of compounds like 1-(3-(BenZyloxy)-2-bromo-6-fluorophenyl)-2-methylpropan-1-ol. Ensuring compliance with safety standards and environmental regulations is essential before any compound can be approved for therapeutic use or industrial application. This involves rigorous testing for toxicity, mutagenicity, and environmental impact during both laboratory-scale research and large-scale production.

Future directions in research may include exploring new synthetic methodologies that improve efficiency or reduce waste associated with producing this compound. Green chemistry principles are increasingly being adopted in pharmaceutical synthesis to minimize hazardous byproducts and energy consumption. Additionally, advances in biocatalysis may offer alternative routes for constructing complex molecules using enzymes instead of traditional chemical reagents.

Collaborative efforts between academia and industry are vital for translating laboratory discoveries into viable drug candidates. Companies specializing in contract research organizations (CROs) often play a key role by providing expertise in synthetic chemistry, biological testing, and regulatory affairs. Such partnerships accelerate the pace at which promising compounds like 1-(3-(BenZyloxy)-2-bromo-6-fluorophenyl)-2-methylpropan-1-ol move from discovery into clinical development.

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